molecular formula C12H20O6 B14708276 Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate CAS No. 23985-06-0

Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate

Cat. No.: B14708276
CAS No.: 23985-06-0
M. Wt: 260.28 g/mol
InChI Key: DFBVCSDWHKANKQ-UHFFFAOYSA-N
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Description

Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate is an organic compound with the molecular formula C12H20O6. It is also known as diethyl [2-(1,3-dioxolan-2-yl)ethyl]malonate. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate can be synthesized through the reaction of diethyl malonate with 2-(1,3-dioxolan-2-yl)ethyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate involves its ability to undergo various chemical transformations. The dioxolane ring and ester groups are reactive sites that participate in oxidation, reduction, and substitution reactions. The compound can interact with molecular targets such as enzymes and receptors, leading to the formation of biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar in structure but lacks the dioxolane ring.

    Ethyl acetoacetate: Contains a similar ester group but has a different carbon skeleton.

    Dimethyl malonate: Similar ester groups but with methyl instead of ethyl groups.

Uniqueness

Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and various scientific applications.

Properties

CAS No.

23985-06-0

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

diethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]propanedioate

InChI

InChI=1S/C12H20O6/c1-3-15-11(13)9(12(14)16-4-2)5-6-10-17-7-8-18-10/h9-10H,3-8H2,1-2H3

InChI Key

DFBVCSDWHKANKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1OCCO1)C(=O)OCC

Origin of Product

United States

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